3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Description
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C31H22Cl2N4OS and its molecular weight is 569.5. The purity is usually 95%.
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Biological Activity
The compound 3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a quinoline core structure, which is known for various pharmacological properties. The presence of multiple functional groups, including chlorophenyl and pyrazole moieties, suggests a potential for diverse biological interactions.
Molecular Formula
The molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 466.94 g/mol |
Chemical Formula | C25H22Cl2N4OS |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of quinoline and pyrazole have been shown to possess significant antifungal and antibacterial activities. A study on related compounds demonstrated good to moderate antifungal activity against pathogens such as Aspergillus niger and Candida albicans using the disc diffusion technique .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Similar quinoline derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For example, compounds containing the quinoline structure exhibited distinct antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective inhibition of cell growth .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound ID | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |
---|---|---|
Compound A | 37.4 | 8.9 |
Compound B | 50.9 | 3.3 |
Compound C | 17.0 | 5.3 |
Compound D | 18.9 | 4.9 |
The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular pathways. Studies on related quinoline derivatives suggest that they may act as inhibitors of DNA gyrase, which is crucial for bacterial DNA replication . Additionally, the presence of the pyrazole ring may contribute to the modulation of signaling pathways involved in cancer cell proliferation.
Case Studies
- Antifungal Evaluation : A series of pyrazolone derivatives were synthesized and tested for antifungal activity, revealing that modifications in structure significantly affected their efficacy against fungal pathogens .
- Anticancer Studies : In vitro studies demonstrated that compounds similar to the one showed significant inhibition of PI3K/AKT signaling pathways in treated cancer cells, suggesting a targeted approach towards cancer therapy .
Properties
IUPAC Name |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22Cl2N4OS/c32-20-15-16-25-23(17-20)28(19-9-3-1-4-10-19)29(30(38)35-25)26-18-27(22-13-7-8-14-24(22)33)37(36-26)31(39)34-21-11-5-2-6-12-21/h1-17,27H,18H2,(H,34,39)(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUFIIAGGGJYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=S)NC5=CC=CC=C5)C6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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